molecular formula C9H10O4 B13458071 3,5-di(2H3)methoxybenzoicacid

3,5-di(2H3)methoxybenzoicacid

Cat. No.: B13458071
M. Wt: 188.21 g/mol
InChI Key: IWPZKOJSYQZABD-WFGJKAKNSA-N
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Description

3,5-di(2H3)methoxybenzoic acid: is a methoxybenzoic acid derivative where the benzoic acid is substituted by methoxy groups at positions 3 and 5. This compound is known for its role as a plant metabolite and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3,5-di(2H3)methoxybenzoic acid typically involves the nucleophilic substitution reaction of a precursor compound with sodium methylate in methanol under inert gas protection. The reaction temperature ranges from 80-150°C, and the reaction pressure is between 0.18-1.4 MPa. The resulting solution is then mixed with alkali metal hydroxide and water, followed by hydrolysis and acidification to obtain the final product .

Industrial Production Methods: Industrial production of methoxybenzoic acids, including 3,5-di(2H3)methoxybenzoic acid, often employs a one-pot process that is low in alkali consumption, environmentally friendly, and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3,5-di(2H3)methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds .

Scientific Research Applications

3,5-di(2H3)methoxybenzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound serves as a plant metabolite and is involved in metabolic reactions in plants.

    Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: It is used in the production of dyes, fragrances, and pharmaceuticals

Mechanism of Action

The mechanism of action of 3,5-di(2H3)methoxybenzoic acid involves its interaction with molecular targets and pathways. It acts as a Bronsted acid, donating a proton to acceptor molecules. In biological systems, it may modulate gene expression and induce oxidative stress, leading to various physiological effects .

Comparison with Similar Compounds

  • 3-methoxybenzoic acid
  • 4-methoxybenzoic acid
  • 3,4-dimethoxybenzoic acid
  • 4-nitrobenzoic acid

Comparison: Compared to similar compounds, 3,5-di(2H3)methoxybenzoic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity. For instance, the presence of methoxy groups at positions 3 and 5 enhances its electron-donating properties, making it more reactive in electrophilic substitution reactions .

Properties

Molecular Formula

C9H10O4

Molecular Weight

188.21 g/mol

IUPAC Name

3,5-bis(trideuteriomethoxy)benzoic acid

InChI

InChI=1S/C9H10O4/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5H,1-2H3,(H,10,11)/i1D3,2D3

InChI Key

IWPZKOJSYQZABD-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=CC(=C1)C(=O)O)OC([2H])([2H])[2H]

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)OC

Origin of Product

United States

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